

Application Notes: Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection

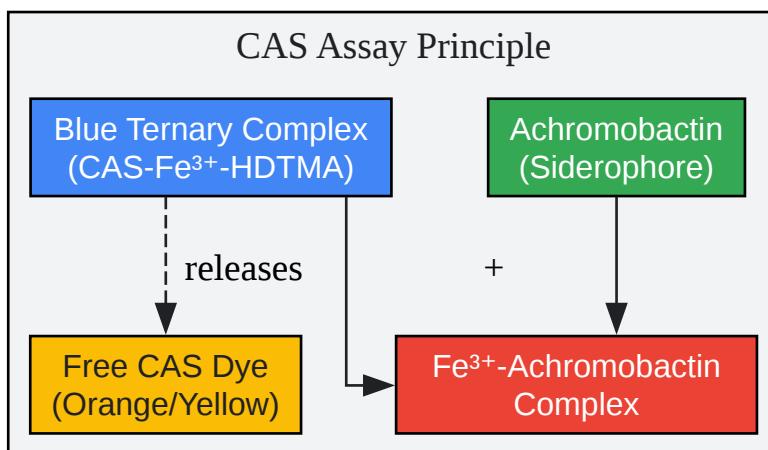
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Achromobactin**

Cat. No.: **B1264253**

[Get Quote](#)


Audience: Researchers, scientists, and drug development professionals.

Introduction

Achromobactin is a siderophore produced by various bacteria to scavenge ferric iron (Fe^{3+}) from the environment. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial survival and virulence, making them potential targets for novel therapeutic strategies. The Chrome Azurol S (CAS) assay is a universal, colorimetric, and rapid method for detecting and quantifying siderophore production, independent of their specific chemical structure.^{[1][2]} This application note provides a detailed protocol for the detection and quantification of **Achromobactin** using the CAS assay.

Principle of the CAS Assay

The CAS assay operates on the principle of iron competition.^[3] The assay reagent is a ternary complex formed between the dye Chrome Azurol S, ferric iron (Fe^{3+}), and a cationic detergent such as hexadecyltrimethylammonium bromide (HDTMA).^{[4][5]} This complex is intensely blue. When a sample containing a siderophore like **Achromobactin** is introduced, the siderophore—possessing a higher affinity for iron—sequesters the Fe^{3+} from the dye complex.^[3] This action releases the free CAS dye, resulting in a visible color change from blue to orange or yellow.^[1] ^[4] This change can be observed qualitatively as a halo on an agar plate or measured spectrophotometrically for quantitative analysis.^{[1][2]}

[Click to download full resolution via product page](#)

Caption: The competitive binding of iron by **Achromobactin** releases the CAS dye, causing a color change.

Experimental Protocols

It is critical to use high-purity water and acid-washed glassware (e.g., soaked in 6M HCl) to eliminate trace iron contamination, which can interfere with the assay.[4][6][7]

Preparation of Reagents

Table 1: Composition of CAS Blue Dye Solution

Component	Stock Solution	Mixing Instructions
Solution 1	0.06 g Chrome Azurol S in 50 mL ddH ₂ O	-
Solution 2	0.0027 g FeCl ₃ ·6H ₂ O in 10 mL of 10 mM HCl	-
Solution 3	0.073 g HDTMA in 40 mL ddH ₂ O	-
Final Blue Dye	N/A	Slowly add Solution 2 to Solution 1, then slowly add this mixture to Solution 3 with constant stirring. The resulting solution should be dark blue. Autoclave and store in a dark bottle. [3] [4] [8]

Table 2: Components for CAS Agar Medium

Component	Amount	Notes
Minimal Media 9 (MM9) Salts	100 mL	Prepare 5x stock (15 g KH ₂ PO ₄ , 25 g NaCl, 50 g NH ₄ Cl in 500 mL ddH ₂ O).[4]
PIPES Buffer	32.24 g	Dissolve in 750 mL ddH ₂ O. The pH must be adjusted to ~6.0 for PIPES to dissolve, then adjust the final pH to 6.8.[4]
Bacto Agar	15 g	Add to the PIPES buffer solution.
Casamino Acids (10%)	30 mL	Iron must be removed by extraction with 3% 8-hydroxyquinoline in chloroform. Filter sterilize.[4]
Glucose (20%)	10 mL	Autoclave or filter sterilize separately.[4]
CAS Blue Dye Solution	100 mL	Prepare as described in Table 1.

Protocol 1: Qualitative/Semi-Quantitative CAS Agar Plate Assay

This method is used for the visual detection of siderophore production by observing a color change (halo) around a microbial colony.

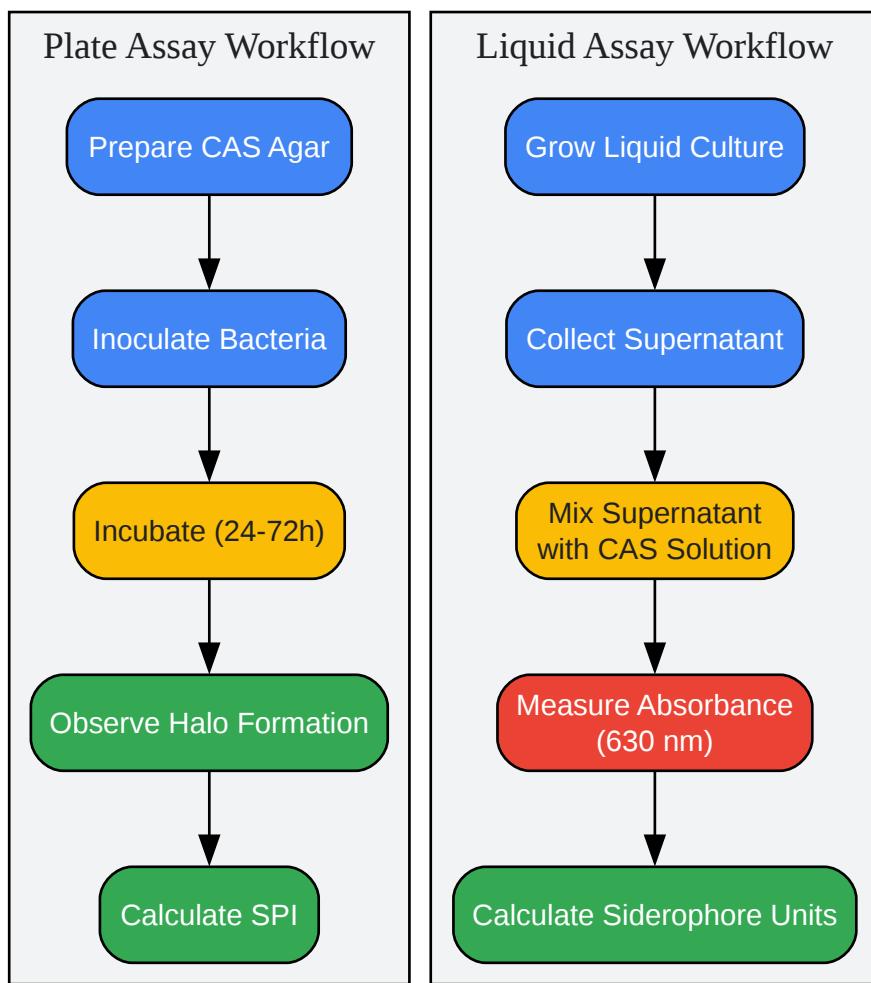
Methodology:

- Prepare CAS Agar: Prepare the PIPES/agar mixture (Table 2) and autoclave. Cool to 50°C in a water bath.[4]
- Add Supplements: Aseptically add the sterile Casamino acids, glucose, and the prepared CAS Blue Dye Solution to the cooled agar. Mix gently but thoroughly to avoid bubbles.[4][7]

The final ratio should be 1 part Blue Dye to 9 parts agar medium.[3]

- Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.
- Inoculation: Spot-inoculate 10 μ L of bacterial culture (e.g., grown in iron-limited broth) onto the center of the CAS agar plates.[6][7]
- Incubation: Incubate the plates at the optimal growth temperature (e.g., 28-37°C) for 24-72 hours.[3][7]
- Observation: Siderophore production is indicated by the formation of an orange, yellow, or purple halo around the colony against the blue background of the agar.[8][9]
- Semi-Quantification: The Siderophore Production Index (SPI) can be calculated by measuring the diameter of the halo and the colony.[6]
 - SPI = (Halo Diameter - Colony Diameter) / Colony Diameter

Overlay CAS (O-CAS) Assay Modification: Some bacteria may be inhibited by the HDTMA in the CAS agar.[4] The O-CAS method avoids this by first growing the microorganism on its optimal medium, then overlaying it with a soft CAS agar.[4][9][10]


Protocol 2: Quantitative Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophores in liquid culture supernatants.

Methodology:

- Culture Preparation: Grow the bacterial strain in a suitable iron-limited liquid medium to induce **Achromobactin** production.
- Sample Collection: Centrifuge the culture at high speed (e.g., 11,000 x g for 15 min) to pellet the cells.[11] Collect the cell-free supernatant for analysis.
- Assay Reaction:

- In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS Blue Dye Solution (prepared as in Table 1).[3]
- Prepare a reference sample (Ar) by mixing 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS Blue Dye Solution.[3]
- Incubation: Incubate the mixture at room temperature for a period ranging from 20 minutes to a few hours to allow the color change to stabilize.[3]
- Spectrophotometry: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[3][12][13]
- Calculation: The quantity of siderophore is calculated as a percentage of siderophore units relative to the uninoculated control.
 - $$\% \text{ Siderophore Units} = [(Ar - As) / Ar] \times 100$$

[Click to download full resolution via product page](#)

Caption: Experimental workflows for qualitative (plate) and quantitative (liquid) CAS assays.

Data Presentation and Interpretation

Quantitative results from the liquid CAS assay provide a robust measure of siderophore production. The data can be presented to compare production across different strains, growth conditions, or time points.

Table 3: Representative Quantitative Data for Siderophore Production

(Note: These values are illustrative. Actual results will vary based on the bacterial strain, specific culture conditions, and incubation time.)

Bacterial Strain	Carbon Source	Incubation Time (h)	% Siderophore Units (at A ₆₃₀)
Pseudomonas chlororaphis	Glucose (5 mM)	48	65.2 ± 4.5
Pseudomonas chlororaphis	Succinate (5 mM)	48	78.9 ± 5.1
Nocardioides simplex	Glucose (5 mM)	72	55.4 ± 3.8
Negative Control (e.g., non-producer)	Glucose (5 mM)	48	< 5.0

Data adapted from optimization studies on various siderophore-producing bacteria.[\[14\]](#)

Key Considerations and Troubleshooting

- pH Sensitivity: The color of the CAS-Fe complex is pH-dependent. Ensure the pH of the final medium is correctly adjusted (typically to 6.8) to avoid false results.[\[4\]](#)
- Iron Contamination: The assay is highly sensitive to trace iron. All glassware must be meticulously cleaned, and high-purity reagents should be used.[\[6\]](#)[\[7\]](#)
- HDTMA Toxicity: HDTMA can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[\[4\]](#) If growth is inhibited, the O-CAS assay is a recommended alternative.[\[4\]](#)[\[9\]](#)
- Controls: Always include a positive control (a known siderophore producer) and a negative control (a non-producing strain or sterile medium) to validate the assay's performance.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. protocols.io [protocols.io]
- 7. Siderophore Detection assay [protocols.io]
- 8. scispace.com [scispace.com]
- 9. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academicjournals.org [academicjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264253#cas-assay-protocol-for-achromobactin-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com